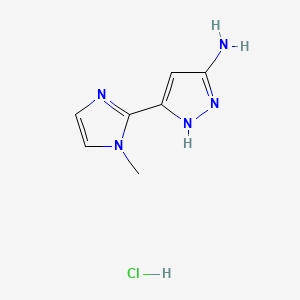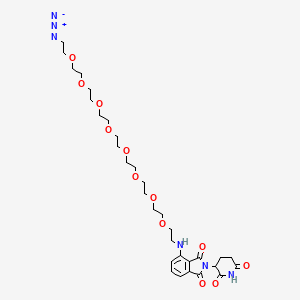
Pomalidomide-PEG8-Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-PEG8-Azide: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. This compound serves as a versatile building block for creating these targeted protein degraders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG8-Azide typically involves the conjugation of pomalidomide with a PEG linker that terminates in an azide group. The reaction conditions often include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis is one approach that has been employed to enhance the efficiency and safety of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide-PEG8-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions, particularly in the formation of triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate in DMSO or water.
Reduction: Hydrogen gas or other reducing agents in the presence of a suitable catalyst.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Pomalidomide-PEG8-Azide is used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells . This has significant implications for chemical biology and drug discovery.
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation . It helps in understanding the role of specific proteins in various cellular processes.
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer. By targeting and degrading specific proteins involved in disease progression, it offers a novel approach to therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role in PROTAC technology makes it a valuable tool for creating targeted therapies .
Wirkmechanismus
Pomalidomide-PEG8-Azide exerts its effects through the formation of PROTACs, which recruit an E3 ubiquitin ligase to target proteins for degradation . The pomalidomide moiety binds to the E3 ligase cereblon, while the PEG linker and azide group facilitate the attachment of the target protein . This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Pomalidomide-PEG5-Azide: Similar structure but with a shorter PEG linker.
Pomalidomide-PEG6-Azide: Another variant with a different PEG linker length.
Pomalidomide-PEG8-Propargyl: Features a propargyl group instead of an azide.
Uniqueness: Pomalidomide-PEG8-Azide is unique due to its specific combination of a pomalidomide moiety, an eight-unit PEG linker, and an azide functional group. This combination provides optimal flexibility and reactivity for the synthesis of PROTACs, making it a valuable tool in targeted protein degradation research .
Eigenschaften
Molekularformel |
C31H46N6O12 |
|---|---|
Molekulargewicht |
694.7 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C31H46N6O12/c32-36-34-7-9-43-11-13-45-15-17-47-19-21-49-23-22-48-20-18-46-16-14-44-12-10-42-8-6-33-25-3-1-2-24-28(25)31(41)37(30(24)40)26-4-5-27(38)35-29(26)39/h1-3,26,33H,4-23H2,(H,35,38,39) |
InChI-Schlüssel |
HPIXDSJLVRHUFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


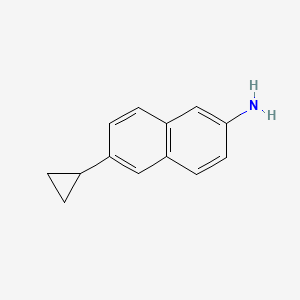
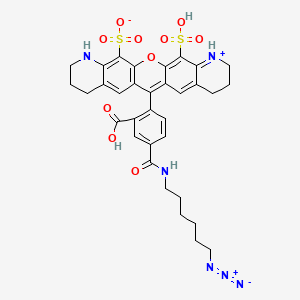
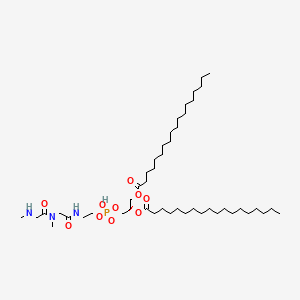
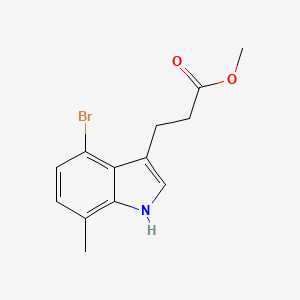
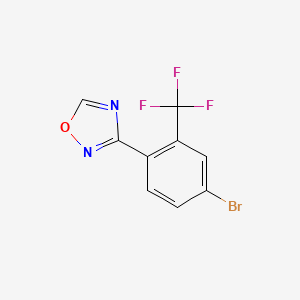
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)
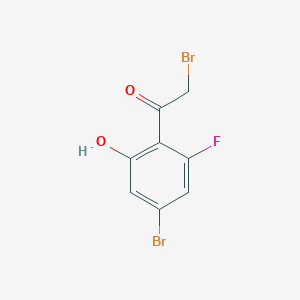
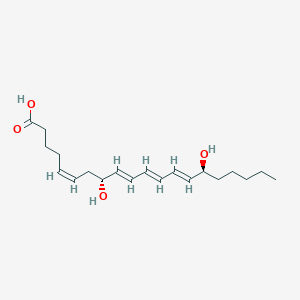
![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)
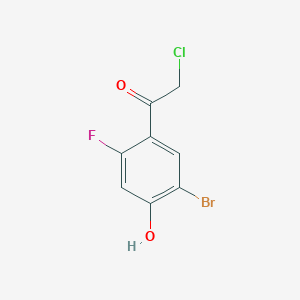
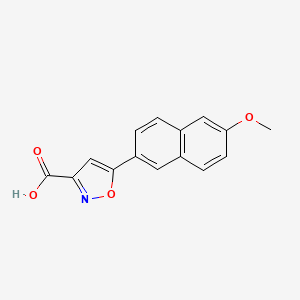
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
